8-[(4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a purine core structure substituted with a triazole ring and a sulfanyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and isothiocyanates.
Attachment of the Benzyl Group: The benzyl group is introduced through an alkylation reaction using benzyl halides.
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate amines and formamide derivatives.
Sulfanyl Group Introduction: The sulfanyl group is introduced via a thiolation reaction using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazole ring or the purine core, leading to various reduced derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole and purine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
8-[(4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antiviral agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-[(4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline .
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol .
Uniqueness
8-[(4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of a purine core with a triazole ring and a sulfanyl group, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C17H17N7O2S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
8-[(4-benzyl-1,2,4-triazol-3-yl)sulfanyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H17N7O2S/c1-21-12-13(22(2)17(26)23(3)14(12)25)19-15(21)27-16-20-18-10-24(16)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
PWXYPRMRXNDBMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1SC3=NN=CN3CC4=CC=CC=C4)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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